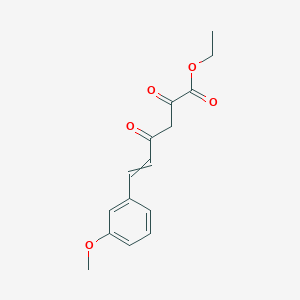
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate is an organic compound with a complex structure that includes an ester functional group, a methoxyphenyl group, and a dioxohexenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate typically involves multi-step organic reactions. One common method includes the esterification of 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to drive the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methoxyphenyl-4-thiazolyl-2-oxamate: Known for its anti-allergic properties.
Uniqueness
Ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
112080-13-4 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
ethyl 6-(3-methoxyphenyl)-2,4-dioxohex-5-enoate |
InChI |
InChI=1S/C15H16O5/c1-3-20-15(18)14(17)10-12(16)8-7-11-5-4-6-13(9-11)19-2/h4-9H,3,10H2,1-2H3 |
InChI Key |
MZJKIIPYTGWZMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C=CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


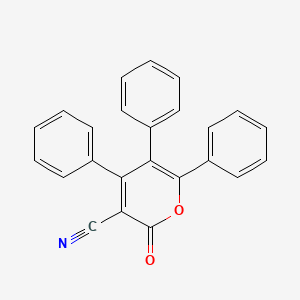
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
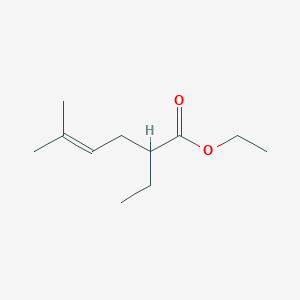
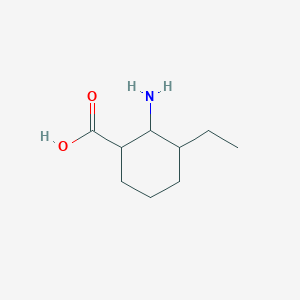
![5-[(E)-(4-Chlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14324813.png)
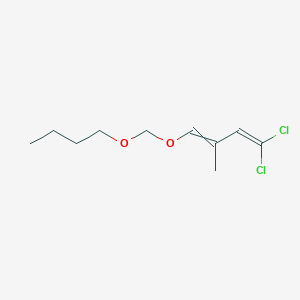
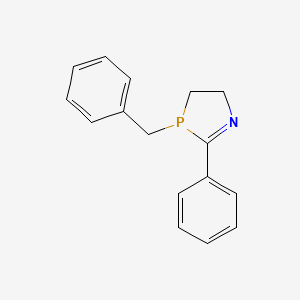

![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
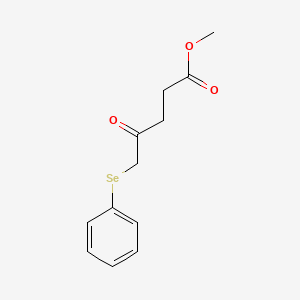
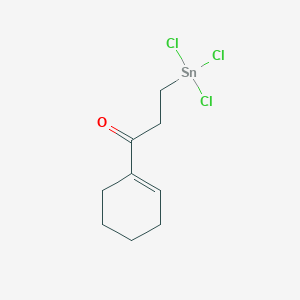
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
![Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-](/img/structure/B14324875.png)
